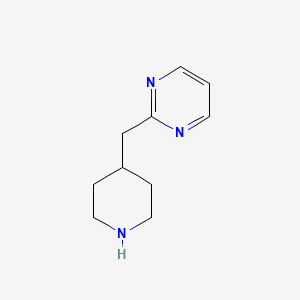

2-(Piperidin-4-ylmethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-4-ylmethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-4-12-10(13-5-1)8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJKACKDXHDGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672951 | |

| Record name | 2-[(Piperidin-4-yl)methyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811812-60-9 | |

| Record name | 2-[(Piperidin-4-yl)methyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Piperidin 4 Ylmethyl Pyrimidine and Its Analogues

Methodologies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a cornerstone of many synthetic routes targeting 2-(piperidin-4-ylmethyl)pyrimidine and its derivatives. Key strategies include one-pot and multicomponent condensation reactions, nucleophilic substitution approaches, and various cyclization and annulation reactions.

One-Pot and Multicomponent Condensation Reactions

One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine derivatives from simple starting materials in a single synthetic operation. These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.govnih.gov

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This method proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of C-C and C-N bonds. nih.gov While this specific reaction has been used to produce a variety of substituted pyrimidines, its direct application to synthesize derivatives with a piperidine-containing side chain would depend on the selection of appropriate alcohol precursors.

Another versatile approach involves the one-pot synthesis of 2,4-diaminopyrimidines bearing piperidine (B6355638) moieties. mdpi.com These reactions demonstrate the feasibility of incorporating the piperidine scaffold during the pyrimidine ring formation. For instance, a one-pot methodology has been developed for the synthesis of novel 2,4-diaminopyrimidines containing piperidine and piperazine moieties, which have shown significant antiproliferative activity. mdpi.com

Furthermore, the Biginelli reaction and its variations represent a classic multicomponent approach to dihydropyrimidinones, which can be further modified to yield fully aromatic pyrimidines. mdpi.com The use of piperidine-containing building blocks in such reactions could provide a direct route to the target scaffold. For example, novel dihydropyrimidinone derivatives containing a piperazine or morpholine moiety have been synthesized via a one-pot Biginelli reaction. researchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

| Iridium-Catalyzed MCR | Amidines, Alcohols | Iridium pincer complex | Regioselective, Sustainable | nih.gov |

| One-Pot Diaminopyrimidine Synthesis | Varies | Varies | Efficient, Good yields | mdpi.com |

| Biginelli-like Reactions | Aldehyde, β-keto ester, Urea/Thiourea | Acid or Base | Forms dihydropyrimidinones | mdpi.com |

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of pyrimidine rings, which are inherently electron-deficient. This approach typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a suitable nucleophile. The positions most susceptible to nucleophilic attack on the pyrimidine ring are C2, C4, and C6.

In the context of synthesizing 2-(piperidin-4-ylmethyl)pyrimidine, a common strategy would involve the reaction of a 2-halopyrimidine with a piperidine-containing nucleophile, such as (piperidin-4-yl)methanamine. The success of this reaction is contingent on the reactivity of the halopyrimidine and the nucleophilicity of the piperidine derivative. The use of microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic aromatic substitution on halopyridines. researchgate.net

A relevant example is the synthesis of thiazolo[5,4-d]pyrimidine derivatives, where a 5-chloro-substituted core is reacted with various piperidine and piperazine amines under microwave irradiation to yield the desired products. researchgate.net This demonstrates the feasibility of attaching a piperidine moiety to a heterocyclic core via nucleophilic substitution. Similarly, the synthesis of pyrimidine-incorporated piperazine derivatives has been achieved by refluxing a 2-(methylsulfanyl)pyrimidine with N-substituted piperazines in the presence of a catalytic amount of potassium hydroxide. nih.gov

| Substrate | Nucleophile | Conditions | Product Type | Reference |

| 2-Halopyrimidine | (Piperidin-4-yl)methanamine | Base, Heat/Microwave | 2-((Piperidin-4-yl)methyl)pyrimidine | Hypothetical |

| 5-Chloro-thiazolo[5,4-d]pyrimidine | Piperidine/Piperazine amines | Microwave irradiation | 5-Piperidinyl-thiazolo[5,4-d]pyrimidines | researchgate.net |

| 2-(Methylsulfanyl)pyrimidine | N-substituted piperazines | KOH, Reflux | 2-(Piperazin-1-yl)pyrimidines | nih.gov |

Cyclization Reactions and Annulation

Cyclization and annulation reactions provide powerful methods for constructing the pyrimidine ring from acyclic precursors. These strategies involve the formation of one or more rings in a single or sequential process and can be categorized based on the number of atoms contributed by each reactant to the new ring.

[4+2] Cycloadditions, a type of Diels-Alder reaction, can be employed for pyrimidine synthesis. For instance, amidines can react with malononitrile dimer in a [4+2] cyclocondensation to form 6-aminopyrimidine compounds. mdpi.com The intramolecular variant of the inverse-electron-demand Diels-Alder reaction has also been utilized to construct fused pyridopyrimidine systems from pyridazine precursors. mdpi.com

[3+3] Cycloadditions are also prevalent in pyrimidine synthesis. For example, the reaction of substituted chalcones with 2-(4-fluorophenyl)acetamidine hydrochloride in DMF under microwave irradiation leads to fluorinated coumarin-pyrimidine hybrid molecules. mdpi.com Another approach involves the copper-catalyzed reaction of propargyl alcohols with amidines, which proceeds via a [3+3] addition and subsequent ring closure. mdpi.com

Furthermore, intramolecular cyclization of suitably functionalized precursors is a key strategy. For instance, pyrimidine-2,4-diones with appropriate side chains can undergo intramolecular cyclization to yield novel condensed pyrido[2,3-d]pyrimidines. rsc.org

| Reaction Type | Key Reactants/Precursors | Key Features | Reference |

| [4+2] Cycloaddition | Amidines, Malononitrile dimer | Forms aminopyrimidines | mdpi.com |

| [3+3] Cycloaddition | Chalcones, Acetamidine derivatives | Forms substituted pyrimidines | mdpi.com |

| Intramolecular Cyclization | Functionalized pyrimidine-2,4-diones | Forms fused pyrimidine systems | rsc.org |

Methodologies for Piperidine Ring Formation

The construction of the piperidine ring is the second critical aspect in the synthesis of 2-(piperidin-4-ylmethyl)pyrimidine. Common strategies include the catalytic hydrogenation of pyridine precursors and various alkene cyclization methods.

Catalytic Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of a pyridine ring to the corresponding piperidine is a widely used and efficient transformation. This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

A direct and relevant example is found in a patented method for preparing 2-methyl-5-(piperidin-4-yl)pyrimidine. nih.gov This synthesis involves the catalytic hydrogenation of 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine. The reaction is carried out using 10% palladium on carbon in methanol (B129727) at room temperature, yielding the desired 2-methyl-5-(piperidin-4-yl)pyrimidine. nih.gov This demonstrates a late-stage hydrogenation of a pyridine precursor to form the piperidine ring in a molecule already containing the pyrimidine core.

Various catalysts have been employed for the hydrogenation of substituted pyridines, including platinum oxide (PtO2). mdpi.com The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially in the presence of other functional groups. The hydrogenation of pyridines can be carried out under a range of pressures and temperatures, often in an acidic solvent like glacial acetic acid to facilitate the reduction. mdpi.com Bimetallic nanoparticles, such as those based on palladium and silver or copper, have also shown high activity and selectivity in the hydrogenation of pyridine to piperidine under mild conditions. nih.gov

| Pyridine Precursor | Catalyst | Conditions | Product | Reference |

| 5-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine | 10% Pd/C | H2, Methanol, RT | 2-Methyl-5-(piperidin-4-yl)pyrimidine | nih.gov |

| Substituted Pyridines | PtO2 | H2 (50-70 bar), Acetic Acid, RT | Substituted Piperidines | mdpi.com |

| Pyridine | Pd-Ag or Pd-Cu nanoparticles | H2 (70 atm), 60 °C | Piperidine | nih.gov |

Alkene Cyclization Strategies

Alkene cyclization strategies offer a powerful alternative for the construction of the piperidine ring, often allowing for the introduction of stereocenters with high control. These methods typically involve the intramolecular reaction of an alkene with a nitrogen-containing functional group.

One such strategy is the intramolecular aza-Michael reaction of N-tethered alkenes. mdpi.com This approach can be catalyzed by organocatalysts to achieve enantioselective synthesis of substituted piperidines. The starting materials for such cyclizations would need to be acyclic precursors containing both a pyrimidine moiety and a suitably positioned alkene and amino group.

Radical-mediated amine cyclization is another effective method. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines in good yields. mdpi.com This strategy would require the synthesis of an acyclic precursor containing a pyrimidine unit, an aldehyde, and a distant amino group.

Furthermore, intramolecular reductive hydroamination/cyclization of alkynes provides a route to piperidines. This reaction proceeds via an acid-mediated alkyne functionalization to form an iminium ion, which is subsequently reduced and cyclized. The design of an appropriate alkyne-containing precursor with a pyrimidine substituent would be necessary to apply this method to the synthesis of the target compound.

| Strategy | Precursor Type | Key Features | Reference |

| Intramolecular aza-Michael Reaction | N-tethered alkenes | Can be enantioselective | mdpi.com |

| Radical-Mediated Amine Cyclization | Linear amino-aldehydes | Good yields | mdpi.com |

| Reductive Hydroamination/Cyclization | Alkynes | Stereoselective |

Intramolecular Amination and Cyclocondensation

The formation of the pyrimidine ring is a fundamental aspect of synthesizing the target scaffold. Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. bu.edu.eg These reactions can be catalyzed by acids or bases and may be promoted by conventional heating or microwave irradiation to improve yields and shorten reaction times. mdpi.comnih.gov

One common strategy is the Pinner synthesis, which traditionally uses β-keto esters or 1,3-diketones with amidines. mdpi.com Variations of this method have been developed to accommodate a wider range of substrates. mdpi.com Another versatile approach is the one-pot, three-component synthesis that proceeds through a coupling-addition-cyclocondensation sequence. organic-chemistry.orgresearchgate.net This method starts with the Sonogashira coupling of acid chlorides and terminal alkynes to form alkynones, which then react with amidinium or guanidinium salts to yield substituted pyrimidines. organic-chemistry.orgresearchgate.net The process is noted for its atom economy and mild reaction conditions. organic-chemistry.org

Intramolecular amination followed by cyclization is another key strategy. mdpi.com For instance, a reaction can proceed via an amination process followed by cyclization to yield aminopyrimidine compounds. mdpi.com Multicomponent reactions (MCRs) also offer an efficient route to complex pyrimidine derivatives, often employing catalysts to enhance reaction efficiency under eco-friendly conditions. mdpi.com

| Reaction Type | Key Reactants | Conditions | Outcome | Reference |

| Pinner Synthesis | β-keto ester, Amidine | Ultrasound irradiation | Fully substituted pyrimidines | mdpi.com |

| Coupling-Addition-Cyclocondensation | Acid chloride, Terminal alkyne, Amidinium salt | Sonogashira coupling conditions, Mild conditions | 2,4,6-trisubstituted pyrimidines | organic-chemistry.orgresearchgate.net |

| [4+2]-B Cyclocondensation | Amidine, Malononitrile dimer | Piperidine catalyst, DMF | 6-aminopyrimidine compounds | mdpi.com |

| [3+3] Annulation | α,β-unsaturated ketones, Benzamidine hydrochloride | Choline hydroxide catalyst | Substituted pyrimidines | mdpi.com |

Strategies for Linking Pyrimidine and Piperidine Moieties

Connecting the pre-formed pyrimidine and piperidine rings is a critical step in the synthesis of 2-(Piperidin-4-ylmethyl)pyrimidine. The primary methods employed for this purpose are alkylation, reductive amination, and cross-coupling reactions.

Reductive amination is a widely used and powerful method for forming carbon-nitrogen bonds, effectively linking the pyrimidine and piperidine components. wikipedia.orgharvard.edu This reaction involves the condensation of a carbonyl group (an aldehyde or ketone on one fragment) with an amine (on the other fragment) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and avoids the overalkylation issues that can plague direct alkylation methods. harvard.edumasterorganicchemistry.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the initial carbonyl compound. harvard.edumasterorganicchemistry.com The reaction conditions are typically mild, proceeding at neutral or weakly acidic pH. wikipedia.orgharvard.edu For example, a pyrimidine-containing aldehyde could be reacted with a piperidine to form the desired linkage.

| Reaction | Reactants | Reducing Agent | Key Features | Reference |

| Reductive Amination | Pyrimidine-4-carboxaldehyde, Piperidine | NaBH(OAc)₃ | High selectivity, mild conditions, avoids overalkylation. | harvard.edu |

| Reductive Amination | Piperidin-4-one, 2-(Aminomethyl)pyrimidine | NaBH₃CN | One-pot procedure, good for primary and secondary amines. | masterorganicchemistry.com |

Cross-coupling reactions provide a robust alternative for forging the bond between the pyrimidine and piperidine rings. These methods typically involve the use of a metal catalyst, such as palladium or nickel, to couple a functionalized pyrimidine with a functionalized piperidine.

For instance, a Suzuki or Stille coupling could be envisioned between a halogenated pyrimidine and a piperidine bearing a boronic acid or stannane group, respectively. The Buchwald-Hartwig amination is another powerful tool, used to form C-N bonds by coupling an amine with an aryl halide or triflate. rsc.org A patent for a related compound, 2-methyl-5-(piperidin-4-yl)pyrimidine, describes a synthesis involving a coupling reaction as a key step. google.com

More recent innovations include nickel-catalyzed radical cross-coupling methods, which can efficiently form new carbon-carbon bonds. technologynetworks.com These approaches can connect different molecular fragments without the need for protecting groups or expensive precious metal catalysts like palladium. technologynetworks.com

| Coupling Type | Catalyst | Reactants | Significance | Reference |

| Suzuki Coupling | Palladium | Halogenated Pyrimidine, Piperidine Boronic Acid | Forms a C-C bond between the rings. | thieme-connect.de |

| Buchwald-Hartwig Amination | Palladium | Halogenated Pyrimidine, Piperidine | Forms a C-N bond directly to the pyrimidine ring. | rsc.org |

| Radical Cross-Coupling | Nickel | Functionalized Piperidine, Pyrimidine fragment | Efficient C-C bond formation, avoids precious metals. | technologynetworks.com |

Derivatization and Functionalization of the Core Scaffold

Once the 2-(Piperidin-4-ylmethyl)pyrimidine core is assembled, further derivatization is often necessary to explore structure-activity relationships and optimize biological properties. This involves the selective introduction of various functional groups onto either the pyrimidine or piperidine ring.

Achieving regioselectivity is crucial for controlled derivatization. On the pyrimidine ring, different positions can be selectively functionalized. For example, using reagents like TMPMgCl·LiCl allows for successive magnesiation at the C4, C6, and C5 positions of a 2-bromopyrimidine, enabling regioselective introduction of various electrophiles. thieme-connect.de

For the piperidine ring, site-selective C-H functionalization has emerged as a powerful strategy. nih.govnih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions can be directed to the C2 or C4 positions of the piperidine ring by selecting the appropriate catalyst and N-protecting group. nih.govnih.gov A recently developed method combines biocatalytic C-H oxidation with radical cross-coupling to modify piperidines in a streamlined manner. technologynetworks.com

The introduction of a wide range of substituents on the core scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. On the pyrimidine ring, substituents can be introduced via cross-coupling reactions or by using substituted building blocks during the initial cyclocondensation.

On the piperidine moiety, various substituents can be introduced to explore different chemical spaces. For example, in a study on a related 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold, varying the aryl substituent on the piperazine ring led to the discovery of potent enzyme inhibitors. nih.gov This highlights how modifications to the piperidine (or a related nitrogenous heterocycle) can significantly impact biological activity. nih.gov The functional handles installed through regioselective methods can be used to introduce groups such as alkyls, aryls, esters, and amides, thereby generating a library of analogues for further investigation. technologynetworks.com

Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 4 Ylmethyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic framework of a molecule by probing the magnetic properties of atomic nuclei. For 2-(Piperidin-4-ylmethyl)pyrimidine, ¹H, ¹³C, and ¹⁵N NMR, complemented by two-dimensional (2D) techniques, are essential for complete structural assignment.

The ¹H and ¹³C NMR spectra offer fundamental information about the hydrogen and carbon environments within the molecule. While specific experimental data for 2-(Piperidin-4-ylmethyl)pyrimidine is not widely published, a detailed prediction of the chemical shifts can be made based on data from analogous structures such as piperidine (B6355638), substituted pyrimidines, and similar piperidinyl-heterocycle systems. asianpubs.orgrasayanjournal.co.inchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, which would appear in the aromatic downfield region. The protons of the piperidine ring and the interconnecting methylene (B1212753) bridge would resonate in the upfield aliphatic region. researchgate.netresearchgate.net

The ¹³C NMR spectrum complements the proton data, with the pyrimidine carbons appearing at lower field due to their aromaticity and the influence of the electronegative nitrogen atoms. The piperidine and methylene carbons would be found in the typical aliphatic region of the spectrum. rasayanjournal.co.inresearchgate.net

Predicted ¹H and ¹³C NMR Data for 2-(Piperidin-4-ylmethyl)pyrimidine

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|---|

| Pyrimidine H-4, H-6 | ¹H | ~8.5 (d) | - | Doublet, adjacent to one proton (H-5). |

| Pyrimidine H-5 | ¹H | ~7.1 (t) | - | Triplet, coupled to H-4 and H-6. |

| Piperidine H-2ax, H-6ax | ¹H | ~3.0-3.2 | - | Multiplets in the aliphatic region. Axial and equatorial protons will have distinct shifts. |

| Piperidine H-2eq, H-6eq | ¹H | ~2.6-2.8 | - | |

| Piperidine H-3, H-5 | ¹H | ~1.6-1.8 | - | |

| Piperidine H-4 | ¹H | ~1.9-2.1 | - | |

| Methylene (-CH₂-) | ¹H | ~2.7 (d) | - | Doublet, coupled to piperidine H-4. |

| Piperidine NH | ¹H | Broad singlet | - | Shift is variable and depends on solvent and concentration. |

| Pyrimidine C-2 | ¹³C | ~165 | - | Attached to the side chain and two nitrogens. |

| Pyrimidine C-4, C-6 | ¹³C | ~157 | - | Aromatic carbons adjacent to nitrogen. |

| Pyrimidine C-5 | ¹³C | ~120 | - | Aromatic carbon between C-4 and C-6. |

| Piperidine C-2, C-6 | ¹³C | ~46 | - | Aliphatic carbons of the piperidine ring. |

| Piperidine C-3, C-5 | ¹³C | ~30 | - | |

| Piperidine C-4 | ¹³C | ~35 | - | |

| Methylene (-CH₂-) | ¹³C | ~42 | - | Carbon of the bridge between the two rings. |

To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are crucial. walisongo.ac.idipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between H-4 and H-5, and between H-5 and H-6 on the pyrimidine ring. Within the piperidine ring, it would map out the entire spin system, showing correlations from the H-2/H-6 protons to the H-3/H-5 protons, and from H-3/H-5 to the H-4 proton. A key correlation would also be seen between the piperidine H-4 proton and the methylene bridge protons. libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edulibretexts.org This allows for the direct assignment of each carbon atom that bears hydrogen atoms, for instance, linking the pyrimidine ¹H signals at ~8.5 ppm and ~7.1 ppm to their corresponding ¹³C signals at ~157 ppm and ~120 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation as it shows correlations between protons and carbons over two to three bonds. sdsu.edulibretexts.org For 2-(Piperidin-4-ylmethyl)pyrimidine, the most informative HMBC correlations would be:

A correlation from the methylene bridge protons (~2.7 ppm) to the pyrimidine C-2 carbon (~165 ppm), confirming the attachment point on the pyrimidine ring.

Correlations from the methylene protons to the piperidine C-3/C-5 and C-4 carbons, confirming the link to the piperidine ring.

Correlations from the pyrimidine H-4/H-6 protons to the pyrimidine C-2 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which helps in determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximities between the methylene bridge protons and the axial protons at C-2 and C-6 of the piperidine ring, helping to define the preferred conformation of the side chain. rasayanjournal.co.in

¹⁵N NMR spectroscopy is highly sensitive to the electronic environment of nitrogen atoms. The target molecule contains three distinct nitrogen atoms: one secondary amine in the piperidine ring and two imine-type nitrogens in the pyrimidine ring. Based on general principles for nitrogen heterocycles, their ¹⁵N chemical shifts are expected to be in different regions. The pyridine-like nitrogens of the pyrimidine ring are typically deshielded and appear at a lower field compared to the more shielded, sp³-hybridized amine nitrogen of the piperidine ring. The exact chemical shifts are influenced by substituent effects and protonation states. ipb.pt

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecule with very high precision, which in turn allows for the unequivocal determination of its elemental formula. For 2-(Piperidin-4-ylmethyl)pyrimidine, the molecular formula is C₁₀H₁₅N₃.

Molecular Formula: C₁₀H₁₅N₃

Monoisotopic Mass (Calculated): 177.1266 g/mol

Expected HRMS Result: An ESI+ (Electrospray Ionization, positive mode) HRMS experiment would be expected to show a protonated molecular ion [M+H]⁺ with a measured m/z value extremely close to 178.1344, confirming the elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. gbiosciences.com For 2-(Piperidin-4-ylmethyl)pyrimidine, several fragmentation pathways can be predicted based on the known behavior of pyrimidine and piperidine derivatives. iosrjournals.orgsphinxsai.comsapub.org

Key fragmentation pathways would likely include:

Alpha-Cleavage: The most probable initial fragmentation would be the cleavage of the C-C bond between the piperidine ring and the methylene group. This would lead to the formation of a stable pyrimidin-2-ylmethyl cation (m/z 93) or a piperidinium (B107235) ion fragment.

Piperidine Ring Opening: Fragmentation can be initiated by cleavage of the C-N or C-C bonds within the piperidine ring, leading to the loss of small neutral molecules like ethene.

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or cyanamide (B42294) (CH₂N₂) from the molecular ion or subsequent fragments. researchgate.net

These fragmentation patterns, identified through MS/MS analysis, provide conclusive evidence for the connectivity between the pyrimidine and piperidine moieties via the methylene linker.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. While specific experimental spectra for 2-(Piperidin-4-ylmethyl)pyrimidine are not widely available in public literature, a detailed analysis of its constituent parts—the pyrimidine ring and the piperidine ring linked by a methylene bridge—allows for a reliable prediction of its characteristic vibrational modes. This analysis is supported by comparative data from related pyrimidine and piperidine derivatives. worldscientific.comnih.govasianpubs.orgprimescholars.comcore.ac.uk

The primary vibrational modes for 2-(Piperidin-4-ylmethyl)pyrimidine can be categorized based on the vibrations of the pyrimidine ring, the piperidine ring, the methylene linker, and the various C-H bonds within the molecule.

Pyrimidine Ring Vibrations: The pyrimidine ring, an aromatic heterocycle, exhibits characteristic stretching and bending vibrations. The C-H stretching vibrations of the pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C ring stretching vibrations are expected to produce a series of bands in the 1600-1400 cm⁻¹ range. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and often appear in the fingerprint region.

Piperidine Ring Vibrations: The piperidine ring, a saturated heterocycle, has its own set of distinct vibrational modes. The C-H stretching vibrations of the methylene groups in the piperidine ring are expected in the 2950-2850 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate band in the 3350-3250 cm⁻¹ range. The C-N stretching vibrations of the piperidine ring are generally found between 1250 and 1020 cm⁻¹. The piperidine ring is expected to adopt a chair conformation, which influences the specifics of its vibrational spectrum.

Methylene Bridge Vibrations: The CH₂ group that links the pyrimidine and piperidine rings will exhibit its own characteristic vibrations. These include symmetric and asymmetric stretching modes, which overlap with the C-H stretching bands of the piperidine ring, as well as scissoring, wagging, twisting, and rocking bending vibrations in the 1470-720 cm⁻¹ region.

A summary of the predicted key FT-IR and Raman active vibrational modes for 2-(Piperidin-4-ylmethyl)pyrimidine is presented in the table below.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Ring Moiety |

| N-H Stretch | 3350-3250 | Piperidine |

| Aromatic C-H Stretch | 3100-3000 | Pyrimidine |

| Aliphatic C-H Stretch | 2950-2850 | Piperidine |

| C=N, C=C Ring Stretch | 1600-1400 | Pyrimidine |

| CH₂ Scissoring | ~1470 | Methylene/Piperidine |

| N-H Bend | 1650-1580 | Piperidine |

| C-N Stretch | 1250-1020 | Piperidine/Pyrimidine |

| Ring Breathing | Fingerprint Region | Pyrimidine |

| C-H out-of-plane bend | 900-675 | Pyrimidine |

X-ray Diffraction for Solid-State Structure and Conformation

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformational details. Although a specific crystal structure for 2-(Piperidin-4-ylmethyl)pyrimidine has not been reported in the reviewed literature, its solid-state conformation can be inferred from the known structures of related piperidine and pyrimidine derivatives. nih.govfrontiersin.org

It is anticipated that in the solid state, the piperidine ring of 2-(Piperidin-4-ylmethyl)pyrimidine will adopt a stable chair conformation. This is a common feature for 4-substituted piperidines, as it minimizes steric strain. The substituent at the 4-position, the pyrimidin-2-ylmethyl group, would likely occupy an equatorial position to further reduce steric hindrance.

The table below summarizes the expected crystallographic parameters for 2-(Piperidin-4-ylmethyl)pyrimidine, based on analyses of similar heterocyclic compounds.

| Parameter | Expected Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric space groups are common for such molecules. |

| Piperidine Ring Conformation | Chair |

| Substituent Orientation | Equatorial for the pyrimidin-2-ylmethyl group |

| Key Intermolecular Interactions | N-H···N hydrogen bonds in the free base; N-H⁺···Cl⁻ in the hydrochloride salt. |

Computational Chemistry and Theoretical Investigations of 2 Piperidin 4 Ylmethyl Pyrimidine

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-(Piperidin-4-ylmethyl)pyrimidine. Methodologies like DFT and HF are employed to model the molecule's behavior with a high degree of accuracy, providing a detailed picture of its geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

The geometry of 2-(Piperidin-4-ylmethyl)pyrimidine is optimized to find the most stable arrangement of its atoms in three-dimensional space. This process involves minimizing the molecule's energy by adjusting its bond lengths, bond angles, and dihedral angles. Both DFT, often with the B3LYP functional, and HF methods are utilized for this purpose. nih.govresearchgate.net

The conformational landscape of this molecule is complex due to the flexibility of the piperidine (B6355638) ring and the rotational freedom around the single bonds of the methyl-pyrimidine linker. The piperidine ring can adopt several conformations, with the chair form being the most stable, followed by twist-boat and boat forms. researchgate.net The connection to the pyrimidine (B1678525) ring via a methylene (B1212753) bridge introduces additional rotational isomers. A thorough conformational analysis involves identifying all possible low-energy conformers and determining their relative stabilities. This is typically achieved by performing a potential energy surface scan, where the energy is calculated as a function of key dihedral angles. The results of such an analysis would reveal the preferred spatial arrangement of the piperidine and pyrimidine rings relative to each other. For similar piperidine derivatives, DFT calculations have been successfully used to predict and support conformational preferences. researchgate.net

Table 1: Illustrative Conformational Analysis Data for 2-(Piperidin-4-ylmethyl)pyrimidine

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Piperidine Conformation |

| 1 | 0.00 | 178.5 | Chair |

| 2 | 1.25 | 65.2 | Chair |

| 3 | 5.80 | -60.1 | Twist-Boat |

Note: This table is illustrative and presents hypothetical data based on typical computational results for similar molecules. The key dihedral angle would define the rotation around the bond connecting the methylene group to the piperidine ring.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of 2-(Piperidin-4-ylmethyl)pyrimidine is critical for understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. chalcogen.ro The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. wuxibiology.com For pyrimidine derivatives, the HOMO is often localized on the electron-rich pyrimidine ring, while the LUMO distribution can vary depending on the substituents. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chalcogen.ro For 2-(Piperidin-4-ylmethyl)pyrimidine, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring, indicating their nucleophilic character and suitability for electrophilic attack. The hydrogen atoms of the piperidine ring's N-H group would likely exhibit a positive potential (blue region), marking them as potential sites for nucleophilic interaction.

Table 2: Hypothetical Electronic Properties of 2-(Piperidin-4-ylmethyl)pyrimidine

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. wuxibiology.com These descriptors provide a general measure of the molecule's stability and reactivity.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. researchgate.net For 2-(Piperidin-4-ylmethyl)pyrimidine, the nitrogen atoms of the pyrimidine ring are expected to be the primary sites for electrophilic attack, which would be reflected in the values of the Fukui function for nucleophilic attack (f+). Conversely, specific carbon atoms in the pyrimidine ring might be more susceptible to nucleophilic attack (f-).

Table 3: Illustrative Global Reactivity Descriptors for 2-(Piperidin-4-ylmethyl)pyrimidine

| Descriptor | Definition | Hypothetical Value |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.85 eV |

| Chemical Potential (μ) | (HOMO + LUMO) / 2 | -3.65 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.35 eV |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the molecule's behavior over time, complementing the static information obtained from quantum chemical calculations.

Conformational Landscape Exploration and Stability

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 2-(Piperidin-4-ylmethyl)pyrimidine. researchgate.net By simulating the molecule's motion in a solvent environment at a given temperature, MD can reveal the accessible conformations and the transitions between them. researchgate.netrsc.org This approach allows for a more comprehensive understanding of the molecule's flexibility and the relative populations of different conformers in a solution, which is often more representative of real-world conditions than gas-phase calculations. researchgate.net The stability of different conformations can be assessed by analyzing the simulation trajectory, for instance, by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. researchgate.net For piperidine-containing compounds, MD simulations have been used to investigate their conformational behavior and interactions within a biological environment. researchgate.netrsc.org

Dynamic Behavior and Solvent Effects

MD simulations can also be employed to understand the stability of ligand-protein complexes in a solvent environment. For instance, simulations of ligand-CDK4 complexes in explicit solvent can be run to assess the stability of binding poses over time by analyzing parameters like root-mean-square deviation (RMSD) and hydrogen-bond occupancy. Such analyses provide a more dynamic and realistic picture of the ligand's behavior at the active site.

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the structural basis of ligand-target interactions and to guide the design of new inhibitors. Numerous docking studies have been conducted on pyrimidine derivatives, providing valuable insights into the potential binding modes of 2-(Piperidin-4-ylmethyl)pyrimidine with various protein targets.

A recurring theme in the docking studies of pyrimidine-based inhibitors is the crucial role of the pyrimidine core in anchoring the molecule within the ATP-binding site of kinases. nih.gov The nitrogen atoms of the pyrimidine ring often form key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for inhibitory activity. nih.gov For example, in studies of anilinopyrimidine derivatives targeting PfGSK3, the pyrimidine nucleus was observed to form essential hydrogen bonds with the backbone of Ile148 in the hinge region. nih.gov

The piperidine moiety and its substituents, attached at the 2-position of the pyrimidine ring, typically extend towards the solvent-exposed region of the binding site. nih.gov This part of the molecule can form additional polar or hydrophobic interactions with the protein surface, influencing both potency and selectivity. In the context of PfPK6 inhibitors, the flexible pyrrolidino-piperidine chain was shown to protrude from the binding site, making polar contacts with residues like Asp105 and Asn108. nih.gov

Docking studies on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors have further highlighted the importance of the substituents on the pyrimidine ring. nih.gov The nature of the substituent at the C-2 position, which could be a piperidine ring, was found to be sensitive to the steric and electronic properties for optimal binding. nih.gov Similarly, in the design of inhibitors for cyclin-dependent kinases (CDK) 2, 4, and 6, the core structure of 4-substituted N-phenylpyrimidin-2-amines was evaluated for its interaction with the kinases to identify potential lead compounds. nih.gov

The table below summarizes key interactions observed in docking studies of various pyrimidine derivatives with their respective protein targets, which can be extrapolated to understand the potential interactions of 2-(Piperidin-4-ylmethyl)pyrimidine.

| Target Protein | Ligand Type | Key Interactions |

| PfGSK3/PfPK6 | 2-Anilino-pyrimidine derivatives | Hydrogen bonds with the hinge region (e.g., Ile148); Hydrophobic interactions with Ala94 and Leu201. nih.gov |

| BRD4 | Aminopyrimidine-2,4-diones | Hydrogen bond with Asn140; Hydrophobic interactions with Tyr97 and Pro82. mdpi.com |

| Cholinesterases | 2,4-Disubstituted pyrimidines | Interactions are sensitive to steric and electronic properties of substituents at C-2 and C-4. nih.gov |

| CDK2/4/6 | 4-Substituted N-phenylpyrimidin-2-amines | Interactions with the kinase active site guide the identification of lead compounds. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgijnrd.org These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features that are critical for a desired biological effect.

Several QSAR studies have been performed on pyrimidine derivatives targeting various receptors. These studies typically involve the calculation of a wide range of molecular descriptors, including constitutional, topological, electronic, and steric parameters. ijnrd.org Statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build the QSAR models. nih.govmui.ac.ir

For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the utility of both MLR and ANN models. nih.govmui.ac.ir The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). mui.ac.ir The study found that the non-linear ANN model outperformed the linear MLR model, suggesting complex relationships between the structural descriptors and the inhibitory activity. nih.govmui.ac.ir

In another study on 3D-QSAR of pyrimidine derivatives as second-generation ALK inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. thieme-connect.com These 3D-QSAR techniques generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity. thieme-connect.com Such maps provide a graphical representation of the structure-activity relationships and are highly useful for guiding the design of more potent inhibitors. thieme-connect.com

A QSAR analysis was also conducted on thiazolo[4,5-b]pyridine (B1357651) derivatives, which share structural similarities with pyrimidines, as H3 receptor antagonists. researchgate.net This study successfully generated statistically significant models that linked the biological activity to specific descriptors, highlighting the influence of properties like the distribution of nitrogen and oxygen atoms and hydrophobic/hydrophilic areas. researchgate.net

The table below presents a summary of QSAR studies on pyrimidine and related heterocyclic derivatives, showcasing the methodologies and key findings.

| Compound Series | Target | QSAR Methodology | Key Findings |

| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 | MLR, ANN | ANN model showed superior predictive power over MLR, indicating non-linear structure-activity relationships. nih.govmui.ac.ir |

| Pyrimidine derivatives | ALK | CoMFA, CoMSIA | 3D contour maps revealed key structural features influencing inhibitory activity. thieme-connect.com |

| Oxindole derivatives | VEGFR-2 | CoMFA, CoMSIA | Successful generation of 3D-QSAR models with good predictive power. researchgate.net |

| Thiazolo[4,5-b]pyridine derivatives | H3 Receptor | PLSR | Biological activity was influenced by descriptors related to atom counts and hydrophobic/hydrophilic properties. researchgate.net |

| Pyrimidine derivatives | CSF-1R | CoMFA, CoMSIA | 3D-QSAR models with good predictive power (r_pred² up to 0.946) were developed. researchgate.net |

These studies collectively demonstrate the power of QSAR modeling in the rational design and optimization of pyrimidine-based compounds for various therapeutic targets.

Structure Activity Relationship Sar Principles Applied to 2 Piperidin 4 Ylmethyl Pyrimidine Scaffold

Impact of Pyrimidine (B1678525) Ring Substitutions on Molecular Recognition

Substitutions at the C2 and C4 positions of the pyrimidine ring have been shown to be critical for activity in related series of kinase inhibitors. For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives developed as c-jun N-terminal kinase (JNK) inhibitors, optimization of these positions was a key focus. While not directly involving a piperidin-4-ylmethyl group, the general principles of pyrimidine substitution are informative. Similarly, in the development of pyrrolo[2,3-d]pyrimidines as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinase inhibitors, the nature of the substituent at the C4 position was found to be a major determinant of potency and selectivity. This highlights the importance of the C4 position for establishing key interactions within the ATP-binding pocket of kinases.

In a series of N-phenyl-2-pyrimidine-amine derivatives, which bear resemblance to the scaffold of interest, substitutions on the pyrimidine ring were explored for their impact on protein kinase inhibition. These compounds were found to be useful in treating diseases where protein kinases are involved, such as certain cancers and inflammatory conditions. google.com This underscores the potential of the pyrimidine moiety to be tailored for specific kinase targets.

Furthermore, studies on 2,4,5-substituted pyrimidines as tubulin polymerization inhibitors have demonstrated that multi-substituted pyrimidine rings can lead to potent antiproliferative activity. nih.gov One compound from this series, an indole-pyrimidine derivative, exhibited significant activity with IC50 values in the nanomolar range. nih.gov This suggests that the 2-(piperidin-4-ylmethyl)pyrimidine scaffold could also be optimized for targets beyond kinases by strategic substitution on the pyrimidine ring.

A review of pyrimidine derivatives has emphasized that the position of substituents on the pyrimidine nucleus greatly influences the resulting biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and antihypertensive effects. nih.gov This general principle is expected to hold true for the 2-(piperidin-4-ylmethyl)pyrimidine scaffold, where even minor modifications to the pyrimidine ring can lead to significant changes in biological function.

Table 1: Impact of Pyrimidine Ring Substitutions on Biological Activity in Related Systems

| Scaffold | Substitution Position | Substituent | Biological Target | Effect on Activity | Reference |

| 2,4-diaminopyrimidines | C2, C4 | Various amines | JNK2 | Optimization of potency | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | C4 | Various | EGFR, VEGFR | Determinant of potency and selectivity | rjeid.com |

| N-phenyl-2-pyrimidine-amines | C4 | 4-pyridyl | Protein kinases | Inhibition in µmol/L range | google.com |

| 2,4,5-substituted pyrimidines | C2, C4, C5 | Indole-aryl | Tubulin | Potent antiproliferative activity | nih.gov |

Role of Piperidine (B6355638) Ring Conformation and Substitution Patterns

The piperidine ring in the 2-(piperidin-4-ylmethyl)pyrimidine scaffold plays a crucial role in orienting the molecule for optimal interaction with its biological target. Its conformation and substitution patterns are key determinants of binding affinity and selectivity.

The piperidine ring typically adopts a chair conformation, which is the most energetically favorable arrangement. nih.gov This conformation positions the substituents in either axial or equatorial positions, which can have a profound impact on molecular recognition. The flexibility of the piperidine ring allows it to adapt to the topology of the binding site, but this flexibility can also be a liability, leading to an entropic penalty upon binding. Therefore, strategic substitution is often employed to pre-organize the molecule in a bioactive conformation.

Substitutions on the piperidine nitrogen (N-substitution) are a common strategy to modulate the pharmacological properties of piperidine-containing compounds. In a series of 3-(1-piperidinylalkyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, substitution on the piperidine ring was found to be critical for their potent serotonin-antagonist activity. google.com This highlights the importance of the piperidine moiety in defining the pharmacological profile of the molecule.

Furthermore, the introduction of substituents on the carbon atoms of the piperidine ring can also have a significant impact. In a study on piperidine derivatives for reversible hydrogen storage, it was found that attaching electron-donating or conjugated substituents to the piperidine ring greatly increased the rate of catalytic dehydrogenation. rsc.org While not a direct measure of biological activity, this demonstrates how substitutions can alter the chemical properties of the piperidine ring, which in turn can influence its interactions in a biological context.

In the context of kinase inhibitors, the piperidine ring often serves to position a key pharmacophore into a specific region of the ATP-binding site. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides designed as Protein Kinase B (PKB) inhibitors, the piperidine ring served as a scaffold to present a 4-amino-4-carboxamide group. nih.gov Optimization of this series involved modifications that led to nanomolar inhibitors with high selectivity over related kinases. nih.gov

Table 2: Impact of Piperidine Ring Modifications on Biological Activity in Related Systems

| Scaffold | Modification | Biological Target | Effect on Activity | Reference |

| 3-(1-piperidinylalkyl)-4H-pyrido[1,2-a]pyrimidin-4-ones | Substitution on piperidine ring | Serotonin receptors | Potent antagonist activity | google.com |

| Piperidine derivatives | Electron-donating/conjugated substituents | - | Increased rate of dehydrogenation | rsc.org |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | 4-amino-4-carboxamide substitution | Protein Kinase B (PKB) | Nanomolar inhibition and high selectivity | nih.gov |

Influence of the Methylene (B1212753) Linker on Scaffold Flexibility and Interactions

The covalent tethering of two molecular fragments, in this case, the pyrimidine and piperidine moieties, can lead to high-affinity inhibitors if the linker is designed appropriately. nih.gov An ideal linker should not introduce strain and should minimize the entropic penalty of binding by reducing conformational flexibility. nih.gov

In a study on bis-epipodophyllotoxins, the length of a methylene linker was systematically varied. nih.gov The results showed that an optimal chain length of eight methylene groups was required for the molecule to achieve bis-intercalation into DNA within the topoisomerase IIβ-DNA ternary structure. nih.gov This demonstrates that linker length is a critical parameter that must be optimized for a given biological target.

The flexibility of the linker is also a key consideration. While a flexible linker can allow the molecule to adapt to different binding site topologies, a more rigid linker can pre-organize the molecule in a bioactive conformation, reducing the entropic cost of binding. In a study on fragment-based inhibitors of human uracil (B121893) DNA glycosylase, it was shown that a more rigid linker led to a tighter binding affinity. nih.gov

Furthermore, the introduction of bridging elements can also influence the properties of the scaffold. For example, bridging morpholines, piperazines, and piperidines with a one-carbon tether has been shown to reduce lipophilicity, which can be a desirable feature for improving the drug-like properties of a molecule. researchgate.net This strategy of rigidification could potentially be applied to the methylene linker in the 2-(piperidin-4-ylmethyl)pyrimidine scaffold to modulate its physicochemical and pharmacological properties.

Table 3: Influence of Linker Modifications on Molecular Properties and Activity

| System | Linker Modification | Effect | Reference |

| Bis-epipodophyllotoxins | Variation of methylene linker length | Optimal length of eight methylenes for activity | nih.gov |

| Fragment-based inhibitors | Increased linker rigidity | Tighter binding affinity | nih.gov |

| Bridged piperidines/morpholines/piperazines | One-carbon bridge | Reduced lipophilicity | researchgate.net |

Stereochemical Considerations in Pyrimidine-Piperidine Hybrid Systems

Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets. In the context of the 2-(piperidin-4-ylmethyl)pyrimidine scaffold, the introduction of stereocenters in either the piperidine ring or its substituents can lead to stereoisomers with significantly different pharmacological profiles.

A recent study on the stereoisomers of a mefloquine (B1676156) analog, which contains a piperidine methanol (B129727) group, demonstrated the importance of stereochemistry for antifungal activity. nih.gov All four stereoisomers of (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol were synthesized and evaluated. nih.gov The erythro enantiomers exhibited more potent activity against Cryptococcus neoformans and Candida albicans than the threo enantiomers. nih.gov Although the stereochemistry of the piperidine methanol group was not found to be critical for the antifungal properties in this specific case, it highlights the general principle that different stereoisomers can have different potencies. nih.gov

The differential activity of stereoisomers arises from the three-dimensional nature of biological macromolecules, which creates chiral environments for ligand binding. One enantiomer may fit more snugly into the binding site, forming more favorable interactions, while the other may experience steric clashes or be unable to achieve the optimal binding conformation.

In drug development, it is often desirable to develop a single enantiomer as the therapeutic agent, as this can lead to a better therapeutic index by reducing off-target effects and metabolic liabilities associated with the less active or inactive enantiomer. The synthesis of single enantiomers can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Table 4: Differential Activity of Stereoisomers in a Related System

| Compound | Stereoisomers | Biological Target | Activity | Reference |

| (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol | Erythro enantiomers | C. neoformans, C. albicans | More potent antifungal activity | nih.gov |

| Threo enantiomers | C. neoformans, C. albicans | Less potent antifungal activity | nih.gov |

Investigation of Molecular Interactions and Binding Mechanisms

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Van der Waals, π-Stacking)

The binding of 2-(Piperidin-4-ylmethyl)pyrimidine to its biological targets is mediated by a combination of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of the ligand-receptor complex.

Hydrogen Bonding: The pyrimidine (B1678525) ring, with its two nitrogen atoms, is a key participant in hydrogen bonding. These nitrogen atoms can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor groups, such as hydroxyl (-OH) or amine (-NH) moieties, commonly found in the amino acid residues of protein binding sites evitachem.comresearchgate.net. The secondary amine within the piperidine (B6355638) ring also presents a crucial site for interaction, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows for a versatile range of interactions within a binding pocket. The formation of hydrogen bonds is a significant contributor to the binding affinity and specificity of the compound mdpi.com.

π-Stacking: The aromatic pyrimidine ring is capable of engaging in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site evitachem.com. This type of interaction involves the face-to-face or edge-to-face stacking of aromatic rings, contributing to binding affinity reddit.comprep101.com. The specific geometry of the π-stacking interaction can influence the orientation of the ligand within the binding site.

A summary of the potential non-covalent interactions for the core scaffolds is presented below.

| Interaction Type | Structural Moiety | Potential Interacting Partner (in Biological Target) |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Amino acid residues with -OH, -NH groups (e.g., Ser, Thr, Asn, Gln) |

| Hydrogen Bond Donor/Acceptor | Piperidine Nitrogen | Amino acid residues with C=O, -OH, -NH groups |

| Van der Waals Forces | Piperidine Ring, Methylene (B1212753) Linker | Aliphatic amino acid side chains (e.g., Ala, Val, Leu, Ile) |

| π-Stacking | Pyrimidine Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Conformational Changes Upon Molecular Association

The inherent flexibility of 2-(Piperidin-4-ylmethyl)pyrimidine is a critical aspect of its binding mechanism. The piperidine ring can adopt various conformations, most notably the chair and boat forms, and the single bond connecting the piperidine and pyrimidine moieties allows for rotational freedom. This conformational flexibility enables the molecule to adapt its shape to fit optimally within a specific binding site, a process often referred to as "induced fit."

Upon approaching and binding to a biological target, the ligand may undergo a conformational change to maximize favorable interactions qub.ac.uknih.gov. For instance, the piperidine ring might lock into a specific chair conformation that positions its substituents for optimal contact with the protein surface. The energetic penalty of adopting a less favorable conformation is ideally offset by the energy gained from the binding interactions. Understanding these conformational changes is essential for designing more rigid analogues that are "pre-organized" for binding, which can lead to improved affinity and selectivity. The solid-state structure of similar dihydropyrimidine (B8664642) analogues has shown that these compounds can adopt conformations similar to other known biologically active molecules nih.gov.

Energetic Contributions to Binding Affinity (Theoretical Frameworks)

The affinity of 2-(Piperidin-4-ylmethyl)pyrimidine for its target is a function of the free energy change (ΔG) upon binding. This free energy is composed of both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpic Contributions (ΔH): This term represents the change in heat content of the system upon binding and is primarily driven by the formation of favorable non-covalent interactions. The formation of strong hydrogen bonds and optimized van der Waals and π-stacking interactions results in a negative (favorable) enthalpy change nih.gov. The strength of these interactions directly correlates with the enthalpic gain.

Entropic Contributions (ΔS): This term relates to the change in the randomness or disorder of the system. The binding process is often associated with an entropic penalty because the ligand and parts of the protein lose translational, rotational, and conformational freedom upon forming a complex nih.gov. However, a significant favorable entropic contribution can come from the release of ordered water molecules from the binding site and the ligand's surface into the bulk solvent, known as the hydrophobic effect.

Theoretical frameworks and computational methods, such as molecular docking and molecular dynamics simulations, can be employed to estimate the binding free energy and dissect the contributions of different interactions. For example, molecular modeling of a related, more complex pyridine-based ligand demonstrated a calculated binding energy of -11.2 kcal/mol, highlighting the strength of such interactions nih.gov. These theoretical approaches provide valuable insights into the key energetic drivers of binding and can guide the optimization of the scaffold.

Ligand Efficiency and Lipophilicity Considerations in Scaffold Design

In modern drug discovery, the potency of a compound alone is not a sufficient measure of its quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics for evaluating the "drug-likeness" of a scaffold and guiding its optimization nih.govsciforschenonline.org.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy, non-hydrogen atoms, HAC). It is a measure of the average binding energy per atom. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its potency rgdscience.com.

Lipophilic Ligand Efficiency (LLE or LiPE): This metric connects potency to lipophilicity (measured as logP or logD). It is calculated as pIC50 (or pKi) - logP. High lipophilicity can lead to issues such as poor solubility, increased metabolic liability, and off-target toxicity. LLE helps to ensure that increases in potency are not achieved simply by increasing greasiness researchgate.net. A higher LLE value suggests a more favorable balance of potency and lipophilicity.

The table below summarizes key ligand efficiency metrics used in scaffold design.

| Metric | Formula | Desired Value | Rationale |

| Ligand Efficiency (LE) | (1.37 x pActivity) / HAC | > 0.3 | Measures the binding energy per heavy atom, rewarding smaller, more efficient binders. nih.govrgdscience.com |

| Lipophilic Ligand Efficiency (LLE/LiPE) | pActivity - logP (or logD) | > 5 | Assesses the quality of potency relative to lipophilicity, penalizing greasy compounds. nih.govresearchgate.net |

| Binding Efficiency Index (BEI) | (pActivity x 1000) / MW | > 27 | Relates potency to molecular weight. rgdscience.com |

| Surface-binding Efficiency Index (SEI) | (pActivity x 100) / PSA | - | Relates potency to the polar surface area. |

pActivity is the negative logarithm of a potency measure like IC50 or Ki. HAC is the heavy atom count. MW is the molecular weight. PSA is the polar surface area.

By considering these molecular interactions and design principles, the 2-(Piperidin-4-ylmethyl)pyrimidine scaffold can be systematically and intelligently optimized to produce drug candidates with a superior balance of potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Knowledge Gaps

Current understanding of 2-(Piperidin-4-ylmethyl)pyrimidine is largely based on the well-established chemistry and biological activities of its constituent pyrimidine (B1678525) and piperidine (B6355638) scaffolds. While viable synthetic routes can be proposed and its general chemical properties can be inferred, there is a significant lack of specific experimental data for this exact compound in the public domain. Key knowledge gaps include detailed characterization data, comprehensive evaluation of its physicochemical properties, and, most importantly, a thorough investigation of its biological activity profile against a range of therapeutic targets.

Emerging Synthetic Methodologies for Related Scaffolds

The field of heterocyclic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and modular methods. news-medical.net For pyrimidine-piperidine scaffolds, emerging methodologies that could be applied to the synthesis of 2-(Piperidin-4-ylmethyl)pyrimidine and its derivatives include:

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and reaction control for key steps such as nucleophilic aromatic substitution.

Photoredox Catalysis: This approach enables novel bond formations under mild conditions and could be used to functionalize the pyrimidine or piperidine rings in new ways.

Biocatalysis: The use of enzymes to perform specific transformations could offer a greener and more selective route to chiral derivatives of the target compound. news-medical.net

Advanced Computational Approaches for Scaffold Optimization

Computational chemistry plays a crucial role in modern drug discovery by enabling the rational design and optimization of lead compounds. mdpi.com For the 2-(Piperidin-4-ylmethyl)pyrimidine scaffold, advanced computational approaches could be employed to:

Virtual Screening: Docking studies of virtual libraries based on this scaffold against various kinase targets could identify promising candidates for synthesis and biological evaluation.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions that govern binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure and biological activity of a series of derivatives, QSAR models can be developed to predict the activity of new compounds and guide further optimization efforts. mdpi.com

Potential for Derivatization Towards Novel Chemical Entities

The 2-(Piperidin-4-ylmethyl)pyrimidine scaffold offers numerous opportunities for derivatization to generate novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. Key areas for derivatization include:

Substitution on the Pyrimidine Ring: Introduction of various substituents at the 4-, 5-, and 6-positions of the pyrimidine ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with the target protein.

Functionalization of the Piperidine Ring: The piperidine nitrogen can be acylated, alkylated, or sulfonylated to introduce new functional groups. Additionally, substituents can be introduced at other positions on the piperidine ring to explore new binding interactions.

Modification of the Methylene (B1212753) Linker: The length and nature of the linker between the two rings could be altered to optimize the spatial arrangement of the pyrimidine and piperidine moieties.

The systematic exploration of these derivatization strategies, guided by computational modeling and biological testing, holds significant potential for the discovery of new drug candidates based on the 2-(Piperidin-4-ylmethyl)pyrimidine scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(Piperidin-4-ylmethyl)pyrimidine derivatives?

- Answer : A validated approach involves multicomponent reactions using catalytic p-toluenesulfonic acid. For example, 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea react under reflux (80°C, 8–12 hours) to form pyrimidine-piperidine hybrids. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Key parameters include stoichiometric ratios (e.g., 1:1:1.2 aldehyde:coumarin:thiourea) and catalyst loading (5 mol%) . Alternative routes may incorporate thiourea analogs to introduce sulfur at C2, enhancing reactivity for downstream functionalization .

Q. Which analytical techniques are critical for characterizing 2-(Piperidin-4-ylmethyl)pyrimidine derivatives?

- Answer : Structural elucidation requires ¹H/¹³C NMR to confirm regiochemistry (e.g., piperidine methylene protons at δ 2.8–3.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity is assessed via HPLC-UV (C18 column, acetonitrile/water mobile phase). Computational tools like Density Functional Theory (DFT) predict vibrational spectra (IR) and verify experimental data .

Q. How are preliminary biological activities of 2-(Piperidin-4-ylmethyl)pyrimidine derivatives evaluated?

- Answer : Standard assays include:

- Enzyme inhibition : Dose-response curves (IC₅₀ determination) against targets like PI3Kα (e.g., ADP-Glo™ Kinase Assay) .

- Cellular assays : Antiproliferative activity in cancer cell lines (MTT assay, 72-hour exposure) .

- ADME profiling : Microsomal stability (human liver microsomes, NADPH cofactor) and Caco-2 permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 2-(Piperidin-4-ylmethyl)pyrimidine derivatives?

- Answer : Discrepancies (e.g., IC₅₀ variations in PI3Kδ inhibition) arise from assay conditions (ATP concentration, substrate purity) or compound stability. Mitigation involves:

- Standardized protocols : Uniform ATP Km values (e.g., 50 μM for PI3Kδ) .

- Metabolite screening : LC-MS/MS to detect oxidative degradation (e.g., piperidine N-oxidation) .

- Orthogonal assays : Confirm target engagement via cellular thermal shift assays (CETSA) .

Q. How do computational models guide the design of 2-(Piperidin-4-ylmethyl)pyrimidine-based inhibitors?

- Answer : Molecular docking (Glide SP) predicts binding poses, such as piperidine NH hydrogen bonding with Asp555 in LSD1. QSAR models prioritize substituents (e.g., trifluoromethyl for metabolic stability) by correlating logP values (2.5–4.0) with oral bioavailability. MD simulations (>100 ns) assess target residence time, critical for sustained inhibition .

Q. What structural modifications enhance selectivity of 2-(Piperidin-4-ylmethyl)pyrimidine derivatives for kinase targets?

- Answer : Modifications include:

- Core substitution : C4 morpholino → 3-(piperidin-4-yl)isoxazolo (improves PI3Kδ selectivity by 30-fold) .

- Peripheral groups : Trifluoromethyl at C6 increases hydrophobic interactions with PI3Kα’s affinity pocket .

- Stereochemistry : (S)-enantiomers of piperidine derivatives show 10-fold higher LSD1 inhibition than (R)-forms .

Q. How are SAR studies optimized for 2-(Piperidin-4-ylmethyl)pyrimidine derivatives targeting epigenetic enzymes?

- Answer : Iterative SAR involves:

- Scaffold hopping : Replacing cyclopropylamine (e.g., in LSD1 inhibitors) with pyridine cores to avoid covalent binding .

- Bioisosteric replacement : Exchanging thiourea with urea to improve solubility (LogS: −4.2 → −3.5) .

- Positional scanning : Systematic C2/C4 substitutions (e.g., methyl, chloro) to map steric tolerance in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.